molecular formula C11H20Cl2N4O B1486092 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 2205503-76-8

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride

Cat. No. B1486092
CAS RN: 2205503-76-8
M. Wt: 295.21 g/mol
InChI Key: APEKYLKDVUALNR-UHFFFAOYSA-N
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Description

The compound “1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride” is a unique chemical with the linear formula C9H16N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of compounds based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold has been achieved in a cost-efficient manner . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H16N4 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its average mass is 123.156 Da and its monoisotopic mass is 123.079643 Da .

Safety And Hazards

The compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound and its derivatives have potential applications in medicinal chemistry, particularly in the treatment of HBV . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are being discussed . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c16-11-1-3-14(8-11)7-9-5-10-6-12-2-4-15(10)13-9;;/h5,11-12,16H,1-4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEKYLKDVUALNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=NN3CCNCC3=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
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1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 3
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 5
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 6
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride

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